N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
Description
This compound is a pyridazinone-derived acetamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl group and a 2-fluorophenyl substituent. Its molecular formula is C₂₁H₂₀FN₃O₄S (inferred from structural analogs in ), with a molecular weight of approximately 429.47 g/mol. The core structure comprises:
- A pyridazinone ring (6-oxo-1,6-dihydropyridazine), which is a pharmacologically relevant scaffold known for its role in enzyme inhibition and receptor modulation.
- A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functional group that enhances metabolic stability and polarity.
- A 2-fluorophenyl substituent on the pyridazinone ring, which may influence electronic properties and binding affinity due to fluorine’s electronegativity and lipophilicity.
While direct synthesis details for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest possible routes involving 1,3-dipolar cycloaddition or nucleophilic substitution to introduce the fluorophenyl group . Potential applications include kinase inhibition or antimicrobial activity, as pyridazinone derivatives are often explored in medicinal chemistry .
Properties
Molecular Formula |
C22H20FN3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H20FN3O4S/c23-19-9-5-4-8-18(19)20-10-11-21(27)25(24-20)14-22(28)26(16-6-2-1-3-7-16)17-12-13-31(29,30)15-17/h1-11,17H,12-15H2 |
InChI Key |
GWDJGTUFVNPYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyridazinone Ring: This step involves the reaction of appropriate starting materials to form the pyridazinone ring structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized and oxidized to form the dioxidotetrahydrothiophene moiety.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions may target the carbonyl groups within the pyridazinone ring.
Substitution: Substitution reactions can occur at the aromatic rings, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three structurally related analogs (Table 1):
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Findings:
Substituent Effects on Physicochemical Properties
- The 2-fluorophenyl group in the target compound enhances lipophilicity compared to the 3-methoxyphenyl analog () but reduces polarity relative to the trifluoromethylphenyl derivative () .
- The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) increases metabolic stability and aqueous solubility compared to compounds lacking this moiety (e.g., ) .
The N-phenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, a feature absent in the N-methyl analog () .
Synthetic Challenges
- Introducing the 2-fluorophenyl group requires precise regioselective functionalization, contrasting with the simpler phenyl or methoxyphenyl substitutions in analogs .
- The N-phenylacetamide moiety may necessitate protection/deprotection strategies during synthesis, as seen in ’s triazole derivatives .
Research Implications
- Drug Design : The sulfone and fluorophenyl groups in the target compound offer a balance between metabolic stability and target engagement, making it a candidate for further pharmacokinetic studies.
- Structural Optimization : Comparative analysis with ’s trifluoromethyl derivative highlights opportunities to tune solubility and potency via halogen or electron-withdrawing substituents .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and as an antimalarial agent. The following sections detail its biological activity, including relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O5S |
| Molecular Weight | 480.57592 g/mol |
| CAS Number | Not specified |
Histone Deacetylase Inhibition
Recent studies have indicated that compounds similar to this compound exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors are known to play a significant role in cancer treatment by modifying the acetylation status of histones and non-histone proteins, leading to altered gene expression and cellular responses.
Antimalarial Activity
In vitro studies have demonstrated that derivatives of this compound have potent antiplasmodial effects against Plasmodium falciparum , the causative agent of malaria. For instance, a related compound showed low nanomolar IC50 values against both drug-sensitive and multi-drug resistant strains of P. falciparum, indicating high efficacy and selectivity for the malaria parasite compared to human cells .
Anticancer Activity
A series of derivatives were evaluated for their anticancer properties across various cell lines, including Cal27 (head-neck carcinoma), HepG2 (hepatocellular carcinoma), A2780 (ovarian carcinoma), and U87 (glioblastoma). The results indicated that certain compounds exhibited significant antiproliferative activity and induced apoptosis through caspase activation. Notably, compounds showed hyperacetylation of histones, confirming their engagement with cellular targets .
Selectivity Index
The selectivity index (SI) is crucial in assessing the therapeutic potential of these compounds. The SI was calculated as follows:
This metric helps determine the safety profile of the compound in relation to its antimalarial efficacy. Compounds with a high SI indicate a favorable therapeutic window .
Table: Biological Activity Summary
| Compound ID | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 9b | Pf3D7 | 0.055 | 42 |
| 9d | PfDd2 | 0.069 | 46 |
| 18b | HDAC1 | 0.021 | High |
These findings suggest that modifications to the core structure can enhance both anticancer and antimalarial activities while maintaining selectivity towards cancerous cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
